![molecular formula C23H19ClN6O2S B2386073 N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide CAS No. 1207059-96-8](/img/structure/B2386073.png)
N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis, in vitro evaluation, and molecular docking analysis of bioactive urea and thiourea derivatives . Another study discusses the alcohol-free synthesis, biological assessment, in vivo toxicological evaluation, and in silico analysis of novel silane quaternary ammonium compounds .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). Unfortunately, there is no direct information available on the molecular structure analysis of this specific compound .Scientific Research Applications
Applications Based on Related Compounds
Chloroacetamide Herbicides and Environmental Toxicology
The chloroacetamide class of compounds, including substances like alachlor and metolachlor, has been extensively studied for their use as pre-emergent or early post-emergent herbicides. These compounds are used to control annual grasses and many broad-leaved weeds in a variety of crops. However, they are also scrutinized for their environmental impact, including potential carcinogenicity and persistence in aquatic systems (Coleman et al., 2000; Graham et al., 1999).
Polychlorinated Biphenyls (PCBs) and Environmental Persistence
Another related area of study involves polychlorinated biphenyls (PCBs) and their metabolites, which are significant environmental contaminants due to their persistence and bioaccumulation. Research into hydroxylated PCB metabolites has revealed their selective accumulation in mammalian blood, posing risks to wildlife and humans (Bergman et al., 1994).
Spectroscopic Analysis and Molecular Interactions
Studies on compounds with similar functional groups, such as those involving chlorophenyl and methoxyphenyl moieties, often include spectroscopic analysis to understand their structural and electronic properties. For instance, the vibrational spectroscopic signatures of certain chlorophenyl compounds have been explored to understand their stability and interaction patterns, which could be relevant for developing new materials with specific electronic or optical properties (Jenepha Mary et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of a compound can include further investigations into its synthesis, structure, properties, reactions, mechanism of action, safety, and potential applications. Unfortunately, there is no direct information available on the future directions for this specific compound .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2S/c1-32-18-8-4-16(5-9-18)19-12-20-22-26-27-23(29(22)10-11-30(20)28-19)33-14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBOTPHOEXGCQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)Cl)C3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


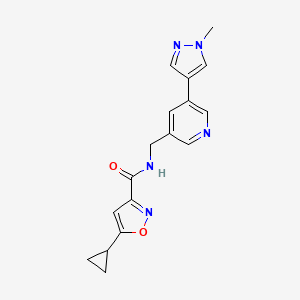
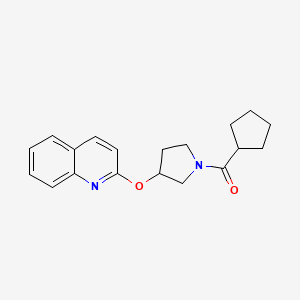

![7-methyl-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2385997.png)
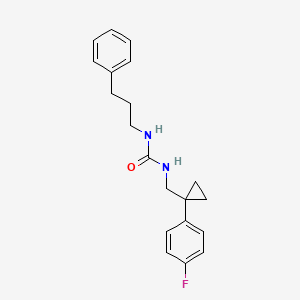


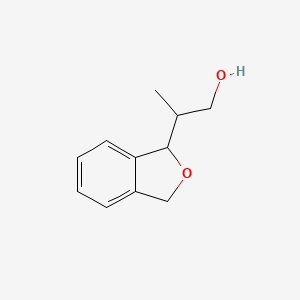
![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
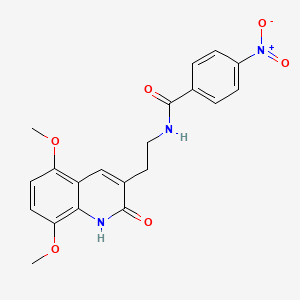
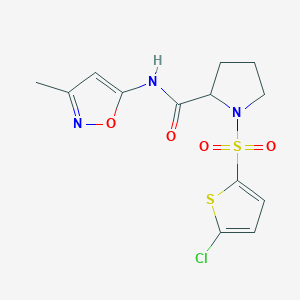
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)
![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)